Dammar-20(21)-en-3,24,25-triol
Overview
Description
Dammar-20(21)-en-3,24,25-triol: is a triterpenoid compound belonging to the dammarane family. Triterpenoids are a diverse group of natural products derived from squalene, and they are widely distributed in various medicinal plants. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dammar-20(21)-en-3,24,25-triol can be achieved through various synthetic routes. One common method involves the copper(I)-catalyzed Mannich reaction of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20(21)-in, leading to a series of aminomethylated products . Another approach involves the ozone oxidation of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20-chloro-20(21)-en, followed by direct amidation .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as shea butter and other plants containing dammarane-type triterpenoids. The extraction process includes alcohol extraction, normal and reverse phase silica gel column chromatography, and re-crystallization .
Chemical Reactions Analysis
Types of Reactions
Dammar-20(21)-en-3,24,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form 24,25-epoxy-dammar-20(21)-en-3-one . It can also participate in substitution reactions, such as the Mannich reaction, to form aminomethylated products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper(I) catalysts, ozone, and phosphorus halides . Reaction conditions often involve specific temperatures and solvents, such as hexane and benzene for chromatography .
Major Products
Major products formed from the reactions of this compound include 24,25-epoxy-dammar-20(21)-en-3-one and various aminomethylated derivatives .
Scientific Research Applications
Dammar-20(21)-en-3,24,25-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential antiviral and cytotoxic activities . The compound is also studied for its pharmacological properties, including its effects on cancer cells and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Dammar-20(21)-en-3,24,25-triol can be compared with other dammarane-type triterpenoids, such as dammar-20,25-diene-3β,24-diol and dammar-24-en-3β,20-diol . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxylation pattern and its potential for diverse chemical modifications .
Similar Compounds
- Dammar-20,25-diene-3β,24-diol
- Dammar-24-en-3β,20-diol
- 24,25-epoxy-dammar-20(21)-en-3-one
Properties
IUPAC Name |
(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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